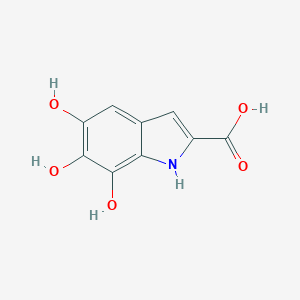
5,6,7-Trihydroxy-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7-Trihydroxy-1H-indole-2-carboxylic acid, also known as indole-3-acetic acid (IAA), is a naturally occurring plant hormone that plays a crucial role in regulating plant growth and development. IAA is synthesized in the apical meristem of plants and is transported throughout the plant to regulate various physiological processes.
Mechanism Of Action
IAA acts by binding to specific receptors on the cell surface, which triggers a cascade of signaling events within the cell. This ultimately leads to changes in gene expression and physiological responses.
Biochemical And Physiological Effects
IAA has a wide range of biochemical and physiological effects on plants, including promoting cell division and elongation, regulating root growth and development, and stimulating fruit development. IAA also plays a role in regulating plant responses to abiotic and biotic stress.
Advantages And Limitations For Lab Experiments
IAA is widely used in laboratory experiments to study plant growth and development. Its availability and ease of use make it a popular choice for researchers. However, IAA can be difficult to work with due to its instability and sensitivity to light and temperature.
Future Directions
There are many potential future directions for research on IAA. One area of interest is the role of IAA in plant-microbe interactions, particularly in the context of plant growth-promoting rhizobacteria. Another area of interest is the use of IAA as a tool for crop improvement, such as increasing yield and stress tolerance. Additionally, further research is needed to fully understand the molecular mechanisms underlying IAA signaling and its effects on plant growth and development.
Synthesis Methods
IAA can be synthesized through several methods, including chemical synthesis, microbial fermentation, and plant tissue culture. Chemical synthesis involves the use of various chemical reagents and catalysts to produce IAA. Microbial fermentation involves the use of microorganisms, such as bacteria and fungi, to produce IAA. Plant tissue culture involves the use of plant cells or tissues to produce IAA.
Scientific Research Applications
IAA has been extensively studied for its role in plant growth and development. It has been shown to regulate various physiological processes, including cell division, elongation, and differentiation. IAA also plays a crucial role in plant responses to environmental stimuli, such as light and gravity.
properties
CAS RN |
130570-39-7 |
|---|---|
Product Name |
5,6,7-Trihydroxy-1H-indole-2-carboxylic acid |
Molecular Formula |
C9H7NO5 |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
5,6,7-trihydroxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO5/c11-5-2-3-1-4(9(14)15)10-6(3)8(13)7(5)12/h1-2,10-13H,(H,14,15) |
InChI Key |
DKYADJYLLZSUSM-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(NC2=C(C(=C1O)O)O)C(=O)O |
Canonical SMILES |
C1=C2C=C(NC2=C(C(=C1O)O)O)C(=O)O |
synonyms |
1H-Indole-2-carboxylicacid,5,6,7-trihydroxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



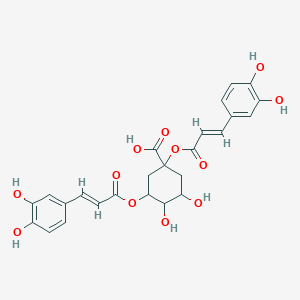

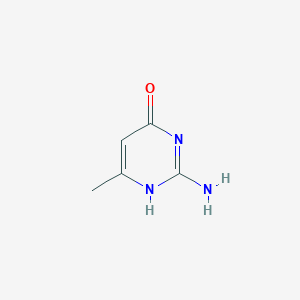

![benzhydryl (6R,7R)-3-methyl-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B160898.png)
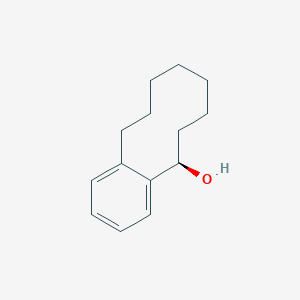
![ethyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B160902.png)
![2-Methyl-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B160903.png)
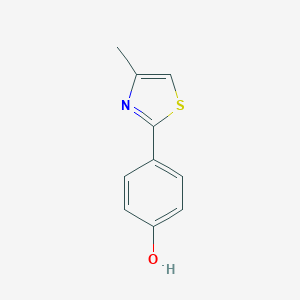
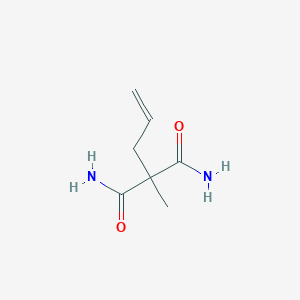
![6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI)](/img/structure/B160910.png)
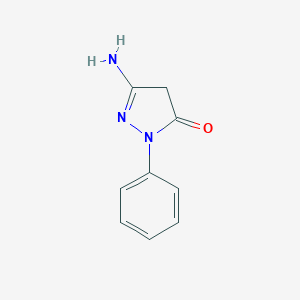
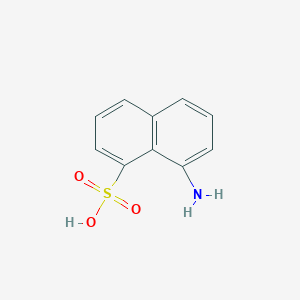
![(17Z,21Z)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid](/img/structure/B160914.png)